molecular formula C26H25N3O6S B3161679 Nsci CAS No. 872254-32-5

Nsci

Cat. No.: B3161679
CAS No.: 872254-32-5
M. Wt: 507.6 g/mol
InChI Key: XDHJBIYJRNFDKS-IBGZPJMESA-N
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Description

Caspase-3-IN-1 is a small molecule inhibitor specifically designed to target and inhibit the activity of caspase-3, an executioner caspase involved in the process of apoptosis (programmed cell death). Caspase-3 plays a crucial role in the execution phase of apoptosis by cleaving various cellular substrates, leading to the systematic dismantling of the cell. Caspase-3-IN-1 has gained significant attention in scientific research due to its potential therapeutic applications in diseases where apoptosis is dysregulated, such as cancer and neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Caspase-3-IN-1 typically involves multiple steps, starting from commercially available starting materials The synthetic route may include the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclizationReaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of Caspase-3-IN-1 involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC). Quality control measures are implemented to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Caspase-3-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Caspase-3-IN-1 include organic solvents (e.g., dichloromethane, methanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions involving Caspase-3-IN-1 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce functionalized analogs with enhanced biological activity .

Scientific Research Applications

Caspase-3-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the mechanisms of caspase-3 inhibition and to develop new inhibitors with improved properties.

    Biology: Employed in cell-based assays to investigate the role of caspase-3 in apoptosis and other cellular processes.

    Medicine: Explored as a potential therapeutic agent for the treatment of diseases characterized by dysregulated apoptosis, such as cancer, Alzheimer’s disease, and stroke.

    Industry: Utilized in the development of diagnostic assays and screening platforms for drug discovery

Mechanism of Action

Caspase-3-IN-1 exerts its effects by binding to the active site of caspase-3, thereby preventing the enzyme from cleaving its substrates. This inhibition is typically achieved through the formation of covalent or non-covalent interactions between the inhibitor and key amino acid residues within the active site. The molecular targets of Caspase-3-IN-1 include the catalytic cysteine residue and other residues involved in substrate recognition and binding. The inhibition of caspase-3 activity disrupts the apoptotic signaling pathways, leading to the preservation of cell viability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Caspase-3-IN-1 is unique in its high specificity and potency for caspase-3 compared to other inhibitors. This specificity reduces off-target effects and enhances its therapeutic potential. Additionally, Caspase-3-IN-1 has been shown to have favorable pharmacokinetic properties, making it a promising candidate for further development .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5-[(2S)-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]sulfonylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O6S/c1-34-20-8-6-18(7-9-20)16-28-24-11-10-22(14-23(24)25(30)26(28)31)36(32,33)29-13-3-4-19(29)17-35-21-5-2-12-27-15-21/h2,5-12,14-15,19H,3-4,13,16-17H2,1H3/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHJBIYJRNFDKS-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)S(=O)(=O)N4CCCC4COC5=CN=CC=C5)C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)S(=O)(=O)N4CCC[C@H]4COC5=CN=CC=C5)C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469079
Record name NSCI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872254-32-5
Record name NSCI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of N-thiosulfimide?

A1: N-thiosulfimide, also known as thiazyl chloride, has the molecular formula NSCl and a molecular weight of 78.98 g/mol.

Q2: Is there any spectroscopic data available for N-thiosulfimide?

A2: Yes, researchers have used infrared (IR) spectroscopy to characterize N-thiosulfimide and its reaction products. []

Q3: What is known about the sublimation properties of N-thiosulfimide?

A3: N-thiosulfimide exists in equilibrium with its trimer, trithiazyl trichloride (S3N3Cl3). Studies have measured the vapor pressure of NSCl in equilibrium with solid S3N3Cl3, determining thermodynamic properties like enthalpy and entropy of sublimation. []

Q4: How does N-thiosulfimide react with organic nitriles?

A4: N-thiosulfimide reacts with organic nitriles (R-CN) to produce six-membered ring compounds with the general formula RCN3S2Cl2. The reaction can be accelerated with UV irradiation, although this often leads to lower yields. [] In some cases, five-membered ring compounds (RCN2S2+Cl-) can also form. []

Q5: Can N-thiosulfimide be used to synthesize 1,2,3,5-dithiadiazolium salts?

A5: Yes, reacting N-thiosulfimide (as its trimer, trithiazyl trichloride) with tetrachloroethylene or specific nitriles produces 1,2,3,5-dithiadiazolium chlorides ([RCN2S2]Cl). []

Q6: What happens when N-thiosulfimide reacts with highly fluorinated alkenes?

A6: N-thiosulfimide undergoes addition reactions with the carbon-carbon double bond of highly fluorinated alkenes, forming chlorosulfenylaziridines. []

Q7: Are there any studies on the thermolysis of N-thiosulfimide derivatives?

A7: Yes, thermolysis of six-membered ring compounds (RCN3S2Cl2) derived from N-thiosulfimide leads to the formation of five-membered ring compounds (RCN2S2+Cl-). This ring contraction has been investigated using 14N NMR and 1H NMR spectroscopy. []

Q8: Have there been any computational studies on N-thiosulfimide?

A8: While specific computational studies on N-thiosulfimide itself are limited in the provided literature, researchers have utilized molecular modeling techniques like characteristic set of coordinates to calculate force constants and vibrational frequencies of the related molecule NSCl. []

Q9: What is known about the stability of N-thiosulfimide?

A9: N-thiosulfimide tends to exist in equilibrium with its trimeric form, trithiazyl trichloride. The equilibrium between these two forms is temperature dependent. []

Q10: What are some essential tools for research on N-thiosulfimide?

A10: Key tools for investigating N-thiosulfimide include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To analyze reaction products and study reaction mechanisms. []
  • Infrared (IR) Spectroscopy: To characterize the compound and its derivatives. []
  • X-ray Diffraction: To determine crystal structures of N-thiosulfimide derivatives and gain insights into their bonding and geometry. []
  • Computational Chemistry Software: To perform theoretical calculations and model reactions involving N-thiosulfimide. []

Q11: What are some significant historical milestones in N-thiosulfimide research?

A11: Key milestones include:

  • Early investigations into the reactions of N-thiosulfimide with organic nitriles, leading to the synthesis of novel heterocyclic compounds. []
  • Exploration of reactions with highly fluorinated alkenes, expanding the synthetic utility of N-thiosulfimide. []
  • Use of X-ray crystallography to elucidate the structures of N-thiosulfimide derivatives, providing valuable information about their molecular geometries. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.